molecular formula C11H12N2O3 B3021507 1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid CAS No. 883542-66-3

1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid

Cat. No.: B3021507
CAS No.: 883542-66-3
M. Wt: 220.22 g/mol
InChI Key: XKPZZKQFIIQUJK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a hydroxyethyl group and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene glycol in the presence of a base like sodium hydroxide.

    Methylation: The methyl group is introduced through selective alkylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of 1-(2-oxoethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-5-methyl-1H-benzoimidazole-2-methanol.

    Substitution: Formation of 5-methyl-1H-benzoimidazole-2-carboxylic acid derivatives with various substituents.

Scientific Research Applications

1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyethyl and carboxylic acid groups play crucial roles in binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Lacks the hydroxyethyl and methyl groups, resulting in different chemical properties and biological activities.

    5-Methyl-1H-benzimidazole: Lacks the hydroxyethyl and carboxylic acid groups, affecting its solubility and reactivity.

Uniqueness: 1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid is unique due to the presence of both hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-methylbenzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-9-8(6-7)12-10(11(15)16)13(9)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZZKQFIIQUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid
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1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid
Reactant of Route 3
1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid
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1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid
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1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid
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1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid

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